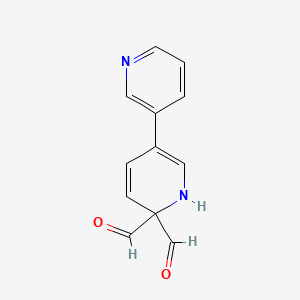

5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde

Description

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde |

InChI |

InChI=1S/C12H10N2O2/c15-8-12(9-16)4-3-11(7-14-12)10-2-1-5-13-6-10/h1-9,14H |

InChI Key |

IITJMSCHVDYZCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CNC(C=C2)(C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with a suitable pyridin-3-yl derivative. One common method involves the use of a base-catalyzed reaction in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 5-pyridin-3-yl-1H-pyridine-2-carboxylic acid.

Reduction: 5-pyridin-3-yl-1H-pyridine-2-methanol.

Substitution: 5-pyridin-3-yl-1H-pyridine-2-nitro or 5-pyridin-3-yl-1H-pyridine-2-halide.

Scientific Research Applications

5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs based on aldehyde positioning, substituents, and applications.

Table 1: Comparative Analysis of Pyridine and Aromatic Dicarbaldehydes

Key Comparisons:

Electron-Withdrawing Effects

- The pyridine ring in this compound introduces electron-withdrawing character, enhancing aldehyde reactivity compared to benzene-1,2-dicarbaldehyde. This property is critical in nucleophilic addition reactions .

- In contrast, naphthalene-1,2-dicarbaldehyde benefits from extended conjugation, improving fluorescence properties but reducing solubility .

Synthetic Utility

- Pyridine aldehydes like the target compound are preferred in heterocyclic synthesis (e.g., imidazoles) due to their compatibility with nitrogen-rich precursors .

- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with a fused-ring system, is tailored for bioactive molecule synthesis, leveraging its halogen substituent for further functionalization .

Thermal and Chemical Stability

- Aldehydes on aromatic rings (e.g., benzene-1,2-dicarbaldehyde) are prone to oxidation, whereas pyridine-based aldehydes exhibit greater stability under acidic conditions due to the nitrogen’s electron-withdrawing effect .

Biological Activity The pyridin-3-yl substituent in the target compound may confer metal-binding capabilities, making it a candidate for antimicrobial or anticancer agents. Similar compounds, like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol, show activity in kinase inhibition .

Biological Activity

5-Pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde is a complex organic compound notable for its dual aldehyde functional groups and pyridine core structure. This compound has garnered attention in various biological studies due to its potential pharmacological applications. This article will explore its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Biological Activity Overview

Research indicates that compounds containing pyridine derivatives exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are still under investigation, but preliminary findings suggest potential in the following areas:

- Anticancer Activity : Pyridine derivatives have been shown to inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against leukemia cells with IC50 values in the low micromolar range .

- Antimicrobial Properties : Some studies suggest that pyridine-based compounds can exhibit antimicrobial activity against various bacterial strains. This is likely due to their ability to disrupt cellular processes in pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

Study 1: Anticancer Activity

A study focused on the synthesis of thiosemicarbazones derived from pyridine carboxaldehydes demonstrated that modifications at the 5-position significantly enhanced their anticancer properties. The most active derivatives showed IC50 values ranging from 1.0 to 1.4 µM against L1210 leukemia cells, indicating that structural variations can lead to potent anticancer agents .

| Compound | IC50 (µM) | % T/C (Optimal) |

|---|---|---|

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | 223 |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | 204 |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | 215 |

Study 2: Enzyme Inhibition

In another study examining the bioconversion capabilities of Burkholderia sp. MAK1 using various pyridine derivatives as substrates, it was found that certain functional groups significantly influenced the conversion rates and product yields. The study highlighted the potential of using whole-cell biocatalysis for synthesizing hydroxylated pyridine derivatives .

| Substrate | Conversion Rate (mg/g biomass/h) | Product Yield (%) |

|---|---|---|

| 4-Chloropyridin-2-amine | 7.0 | ~97 |

| Methylpyridines | Variable | Variable |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-pyridin-3-yl-1H-pyridine-2,2-dicarbaldehyde, and what challenges arise in achieving high yields?

- Methodological Answer : A two-step synthesis is often employed: (1) Condensation of pyridine-3-carbaldehyde with a pyridine precursor under basic conditions (e.g., NaOH or NaOMe in dry toluene) to form the core structure, followed by (2) oxidation to introduce the aldehyde groups. Challenges include controlling regioselectivity and minimizing side reactions (e.g., over-oxidation or polymerization). Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as in similar pyridine syntheses) can enhance efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.5–10.5 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺). Cross-reference with data from structurally related pyridine aldehydes .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes byproducts. Post-purification, drying under vacuum with inert gas (N₂/Ar) prevents aldehyde oxidation .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected shifts in NMR) may arise from tautomerism or solvent effects. Use multi-technique validation:

- X-ray Crystallography : Resolve ambiguities in regiochemistry.

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison.

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) .

Q. What are the key factors influencing the stability of this compound under various storage conditions?

- Methodological Answer : Aldehydes are prone to oxidation and moisture sensitivity. Stabilization strategies include:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C.

- Additives : Antioxidants (e.g., BHT) or desiccants (molecular sieves).

- Handling : Avoid prolonged exposure to light or humid environments. Safety protocols from pyridine-aldehyde SDSs (e.g., ventilation, PPE) are critical .

Q. How can computational chemistry aid in predicting the reactivity of this compound in coordination complexes?

- Methodological Answer :

- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., aldehyde carbonyls vs. pyridine N).

- Molecular Dynamics (MD) : Simulate ligand-metal binding kinetics.

- Comparative Analysis : Use SMILES/SMARTS notations (e.g., from PubChem datasets) to benchmark against known pyridine-carbaldehyde metal complexes .

Data Contradiction & Experimental Design

Q. How can researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Systematically test solubility under controlled conditions (e.g., 25°C, 1 atm):

- Polar Solvents : DMSO, DMF (high solubility due to aldehyde H-bonding).

- Nonpolar Solvents : Hexane, toluene (low solubility; aggregation may occur).

- Documentation : Report solvent purity, temperature, and agitation method. Compare with analogous compounds (e.g., pyridine-2-carbaldehyde derivatives) .

Q. What experimental controls are essential when studying the catalytic activity of this compound in organic transformations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.